N'-[(phenylsulfonyl)oxy]pyridine-4-carboximidamide
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Overview
Description
N’-[(phenylsulfonyl)oxy]pyridine-4-carboximidamide is an organic compound with the molecular formula C12H11N3O3S It is a derivative of pyridine and contains a phenylsulfonyl group attached to the nitrogen atom of the carboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(phenylsulfonyl)oxy]pyridine-4-carboximidamide typically involves the reaction of pyridine-4-carboximidamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for N’-[(phenylsulfonyl)oxy]pyridine-4-carboximidamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[(phenylsulfonyl)oxy]pyridine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(phenylsulfonyl)oxy]pyridine-4-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N’-[(phenylsulfonyl)oxy]pyridine-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyridine moiety can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- N’-[(phenylsulfonyl)oxy]pyridine-2-carboximidamide
- N’-[(phenylsulfonyl)oxy]pyridine-3-carboximidamide
- N’-[(phenylsulfonyl)oxy]pyridine-5-carboximidamide
Uniqueness
N’-[(phenylsulfonyl)oxy]pyridine-4-carboximidamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the phenylsulfonyl group can affect the compound’s ability to interact with molecular targets, making it a valuable scaffold for designing new compounds with desired properties.
Properties
Molecular Formula |
C12H11N3O3S |
---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] benzenesulfonate |
InChI |
InChI=1S/C12H11N3O3S/c13-12(10-6-8-14-9-7-10)15-18-19(16,17)11-4-2-1-3-5-11/h1-9H,(H2,13,15) |
InChI Key |
BYMCEYLGDPMQBA-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)O/N=C(/C2=CC=NC=C2)\N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)ON=C(C2=CC=NC=C2)N |
Origin of Product |
United States |
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